molecular formula C15H19NO6S B11798621 Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate

Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate

Cat. No.: B11798621
M. Wt: 341.4 g/mol
InChI Key: XCPCFPMXMBJYOW-UHFFFAOYSA-N
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Description

Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is an organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-(morpholinosulfonyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl3-(4-(piperidin-1-ylsulfonyl)phenyl)-3-oxopropanoate
  • Ethyl3-(4-(morpholino)phenyl)-3-oxopropanoate
  • Ethyl3-(4-(sulfonyl)phenyl)-3-oxopropanoate

Uniqueness

Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19NO6S

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 3-(4-morpholin-4-ylsulfonylphenyl)-3-oxopropanoate

InChI

InChI=1S/C15H19NO6S/c1-2-22-15(18)11-14(17)12-3-5-13(6-4-12)23(19,20)16-7-9-21-10-8-16/h3-6H,2,7-11H2,1H3

InChI Key

XCPCFPMXMBJYOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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